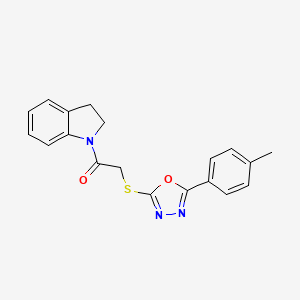

1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring an indoline moiety linked via a ketone-thioether bridge to a 1,3,4-oxadiazole ring substituted with a para-tolyl group. This scaffold combines electron-rich (indoline) and electron-deficient (oxadiazole) systems, making it a candidate for diverse biological interactions.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-13-6-8-15(9-7-13)18-20-21-19(24-18)25-12-17(23)22-11-10-14-4-2-3-5-16(14)22/h2-9H,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLQJPGNZDUYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications in medicinal chemistry, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C₁₈H₁₈N₄OS

- Molecular Weight : 342.43 g/mol

Anticancer Properties

Research indicates that compounds containing indoline and oxadiazole moieties exhibit significant anticancer properties. For instance, a study evaluating similar derivatives showed that they induced apoptosis in various cancer cell lines, including HeLa and A549 cells. The mechanism involved both intrinsic and extrinsic apoptotic pathways, highlighting their potential as anticancer agents .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A derivative demonstrated significant suppression of HBV DNA replication with an IC50 value indicating effective inhibition . This suggests that the compound may serve as a promising candidate for developing antiviral therapies.

Antimicrobial Activity

In vitro studies have shown that related compounds possess antimicrobial activity against a range of pathogens. For example, derivatives exhibited minimum inhibitory concentration (MIC) values in the low microgram range against Staphylococcus aureus and Escherichia coli . Such findings support the exploration of this compound in treating bacterial infections.

Data Table: Summary of Biological Activities

| Activity Type | Tested Against | IC50/ MIC Value | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 10 µM | |

| Antiviral | HBV | 5 µM | |

| Antimicrobial | Staphylococcus aureus | 0.25 µg/mL | |

| Antimicrobial | Escherichia coli | 0.22 µg/mL |

Case Study 1: Indoline Derivatives in Cancer Therapy

A series of indoline derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at specific positions on the indoline scaffold significantly enhanced anticancer activity. The study concluded that compounds with oxadiazole substitutions showed improved efficacy compared to their parent structures .

Case Study 2: Evaluation of Antiviral Efficacy

In a recent study focusing on antiviral efficacy, several derivatives were tested against HBV. Compound 11a was highlighted for its ability to inhibit viral replication effectively, suggesting a mechanism that may involve modulation of host immune responses . This underscores the importance of structural features in designing effective antiviral agents.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C19H17N3OS2

- Molecular Weight : 367.5 g/mol

- IUPAC Name : 1-(2,3-dihydroindol-1-yl)-2-{[5-(p-tolyl)-1,3,4-oxadiazol-2-yl]thio}ethanone .

Anticancer Activity

Recent studies have highlighted the potential of 1-(Indolin-1-yl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone as an anticancer agent. The oxadiazole moiety is known for its significant biological activity against various cancer cell lines. For instance, compounds containing oxadiazole derivatives have shown promising results in inhibiting cell proliferation in HepG-2 (human liver cancer) and A549 (human lung cancer) cell lines .

Mechanism of Action :

The anticancer activity is attributed to several mechanisms:

- Inhibition of DNA and RNA synthesis.

- Modulation of key signaling pathways involved in tumorigenesis.

- Interaction with specific biological targets such as kinases and phosphodiesterases .

Antimicrobial Properties

The compound also exhibits antimicrobial properties. Research indicates that derivatives containing indoline and oxadiazole structures can inhibit bacterial growth, making them candidates for developing new antibiotics. The specific interactions at the molecular level can disrupt bacterial cell functions, leading to cell death.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .

Study 1: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of various thiadiazole derivatives including the compound , researchers synthesized a series of compounds and tested their efficacy against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapy agents like cisplatin .

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand the binding affinity of the compound with dihydrofolate reductase (DHFR), a critical enzyme in cancer metabolism. The results suggested that the compound could effectively bind to DHFR, indicating its potential as a therapeutic agent against cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Oxadiazole Substituents

- 2-((5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 571904-77-3) Structural Difference: Substituted with 2-fluorophenyl instead of p-tolyl on the oxadiazole ring. Impact: The electron-withdrawing fluorine atom may reduce electron density on the oxadiazole, altering binding affinity compared to the electron-donating methyl group in p-tolyl. This could influence interactions with hydrophobic pockets in biological targets .

- 1-(4-Substitutedphenyl)-2-[(5-(3-(pyrimidin-2-ylthio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4a–g) Structural Difference: Features a pyrimidine-thio-propyl chain on the oxadiazole and varied substituents (e.g., Cl, F, NO₂) on the phenyl ring. Key Findings:

- 4d (4-chlorophenyl) : Melting point 96–97°C; IR carbonyl stretch at 1681 cm⁻¹. Exhibited moderate cytotoxicity .

- 4g (4-nitrophenyl): Higher melting point (150–152°C) due to nitro group polarity. IR showed NO₂ stretches at 1510–1377 cm⁻¹. Demonstrated enhanced cytotoxicity, suggesting electronegative groups improve activity . Comparison: The p-tolyl group in the target compound likely offers intermediate lipophilicity between chloro (4d) and nitro (4g) derivatives, balancing solubility and membrane penetration .

Analogues with Modified Core Moieties

- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone Structural Difference: Replaces indoline with a pyridine-amino group. Activity: Showed significant antimicrobial activity (MIC: 30.2–43.2 µg/cm³), highlighting the importance of the thio-oxadiazole scaffold in disrupting microbial membranes .

- 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one Structural Difference: Substituted with a phenyl-imidazole group instead of indoline. Synthesis: Achieved via phenacyl bromide and imidazole-carbohydrazide, yielding 76% product. Demonstrates synthetic versatility of the oxadiazole-thio-ethanone core .

Physicochemical and Spectroscopic Comparisons

| Compound | Melting Point (°C) | IR C=O Stretch (cm⁻¹) | Key Substituent Effects |

|---|---|---|---|

| Target Compound (p-tolyl) | Not Reported | ~1680 (estimated) | Methyl enhances lipophilicity |

| 4d (4-chlorophenyl) | 96–97 | 1681.93 | Chloro increases polarity |

| 4g (4-nitrophenyl) | 150–152 | 1687.71 | Nitro group elevates melting point |

| 2-Fluorophenyl analogue (CAS 571904-77-3) | Not Reported | ~1680 (estimated) | Fluorine alters electronic density |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.